- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

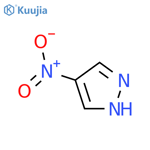

Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

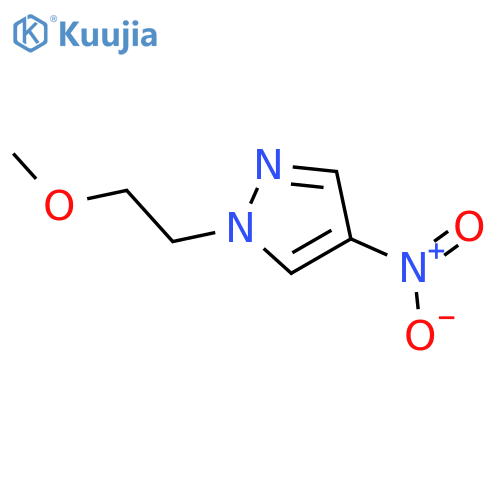

948570-75-0 structure

商品名:1-(2-methoxyethyl)-4-nitro-pyrazole

CAS番号:948570-75-0

MF:C6H9N3O3

メガワット:171.153960943222

MDL:MFCD02755678

CID:829562

PubChem ID:57820554

1-(2-methoxyethyl)-4-nitro-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole

- 1-(2-methoxyethyl)-4-nitropyrazole

- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-

- SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- KM3319

- AK202787

- V9483

- COCCN1C=C(C=N1)[N+]([O-])=O

- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(2-methoxyethyl)-4-nitro-pyrazole

- MFCD02755678

- DS-10308

- SY236652

- DA-31361

- SCHEMBL2173500

- CS-0124091

- 948570-75-0

- DTXSID601284996

- YMB57075

- AKOS027253177

-

- MDL: MFCD02755678

- インチ: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3

- InChIKey: SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CN(CCOC)N=C1)=O

計算された属性

- せいみつぶんしりょう: 171.06439116g/mol

- どういたいしつりょう: 171.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 72.9

1-(2-methoxyethyl)-4-nitro-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486310-100mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| abcr | AB422803-1 g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |

948570-75-0 | 1g |

€144.50 | 2023-04-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 10g |

¥ 1,597.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 100g |

¥ 9,662.00 | 2023-04-12 | |

| Chemenu | CM255956-25g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 95+% | 25g |

$520 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 250mg |

¥156.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 200mg |

131.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 5g |

822.0CNY | 2021-08-04 | |

| TRC | B486310-50mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 25g |

¥2414.0 | 2024-07-19 |

1-(2-methoxyethyl)-4-nitro-pyrazole 合成方法

合成方法 1

はんのうじょうけん

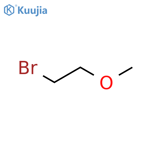

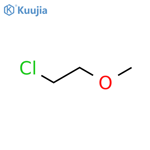

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux

リファレンス

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

合成方法 3

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt

リファレンス

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C

リファレンス

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C

リファレンス

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C

リファレンス

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C

リファレンス

- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

リファレンス

- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

リファレンス

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C

リファレンス

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C

リファレンス

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

リファレンス

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

リファレンス

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

リファレンス

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C

リファレンス

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

リファレンス

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

リファレンス

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C

リファレンス

- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

1-(2-methoxyethyl)-4-nitro-pyrazole 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole) 関連製品

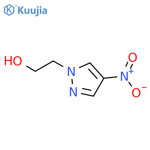

- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

清らかである:99%/99%

はかる:5g/25g

価格 ($):162.0/338.0